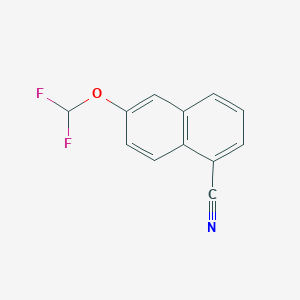

1-Cyano-6-(difluoromethoxy)naphthalene

Description

Historical Context of Naphthalene (B1677914) Derivatives in Organic Synthesis and Functional Materials

Naphthalene (C₁₀H₈), a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, was first identified in 1819 by the Scottish chemist Alexander Garden from the distillation of coal tar. ijpsjournal.comekb.eg For much of its history, coal tar served as the primary industrial source of naphthalene. ijrpr.comwikipedia.orgfirsthope.co.in This simple molecule quickly became a foundational component in the burgeoning synthetic dye industry of the late 19th and early 20th centuries. The discovery that naphthalene could be chemically altered to produce a vibrant spectrum of colors marked its entry as a key building block in organic synthesis. firsthope.co.in

The versatility of the naphthalene scaffold was further demonstrated by its use in the production of phthalic anhydride (B1165640) through oxidation, a critical precursor for polymers, plasticizers, and resins. ijrpr.comwikipedia.org In the mid-20th century, the development of more advanced synthetic methodologies, such as the Haworth synthesis, provided laboratory routes to naphthalene and its derivatives, moving beyond reliance on coal tar. firsthope.co.in These advancements allowed chemists to create more complex and precisely substituted naphthalene structures. researchgate.net In recent decades, research has expanded to explore the use of naphthalene derivatives in functional materials, including electronics and energy storage, highlighting the enduring relevance of this classic aromatic system in advanced chemical applications. ijrpr.com

Significance of Cyano and Difluoromethoxy Functional Groups in Chemical Design

The cyano group is a compact, linear functional group known for its strong electron-withdrawing nature and polarity. fiveable.mefiveable.me This influences the electronic properties of the naphthalene ring system and can enhance intermolecular interactions. The cyano group is exceptionally versatile in organic synthesis, serving as a precursor to a wide array of other functional groups, including carboxylic acids, amines, and amides. nih.govresearchgate.netresearchgate.net Its incorporation into molecules is a common strategy in medicinal chemistry to improve metabolic stability, solubility, and binding affinity to biological targets. fiveable.me

The difluoromethoxy group has become increasingly important in pharmaceutical and agrochemical research. researchgate.netnih.gov The inclusion of fluorine atoms can significantly alter a molecule's physicochemical properties. The difluoromethoxy group, in particular, is noted for its ability to modulate lipophilicity, which affects a compound's ability to cross cell membranes. nih.govmdpi.com It is metabolically more stable than a simple methoxy (B1213986) group due to the strength of the carbon-fluorine bonds. mdpi.com Furthermore, the hydrogen atom of the –OCHF₂ group can act as a weak hydrogen bond donor, potentially enabling unique interactions with biological receptors. nih.gov

| Functional Group | Key Physicochemical Properties | Significance in Chemical Design |

|---|---|---|

| Cyano (–C≡N) | Strongly electron-withdrawing, high dipole moment, linear geometry. fiveable.me | Modulates electronic properties, enhances polarity, serves as a versatile synthetic intermediate for amines, carboxylic acids, etc. fiveable.menih.govresearchgate.net |

| Difluoromethoxy (–OCHF₂) | Increases lipophilicity, enhances metabolic stability, potential hydrogen bond donor. nih.govmdpi.com | Improves pharmacokinetic profiles (e.g., membrane permeability, resistance to metabolism), fine-tunes biological activity. researchgate.netnih.gov |

Overview of Naphthalene as a Core Scaffold in Advanced Chemical Research

The naphthalene scaffold is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in biologically active compounds. ekb.egresearchgate.net Its rigid, planar, and lipophilic nature provides an ideal framework for orienting functional groups in three-dimensional space to optimize interactions with biological targets such as enzymes and receptors. A vast number of drugs and clinical candidates are built upon a naphthalene core, spanning a wide range of therapeutic areas including anti-inflammatory, antimicrobial, anticancer, and antiviral applications. ijpsjournal.comekb.egresearchgate.net Marketed drugs such as Naproxen (anti-inflammatory), Terbinafine (antifungal), and Bedaquiline (antitubercular) showcase the scaffold's therapeutic utility. ekb.eg

Beyond medicine, the unique photophysical properties of the naphthalene ring system make it a valuable component in materials science. ijpsjournal.com The π-conjugated system of the fused rings allows for efficient absorption and emission of light, leading to applications in organic light-emitting diodes (OLEDs), fluorescent probes, and molecular sensors. The ability to tune these optical properties through substitution on the naphthalene core allows for the rational design of materials with specific functions. ijrpr.com

Research Landscape of 1-Cyano-6-(difluoromethoxy)naphthalene and Related Analogues

Direct and extensive research publications focusing specifically on this compound are not abundant in publicly accessible literature. However, the molecule's structure is of significant interest due to the combination of the naphthalene scaffold with the strategically important cyano and difluoromethoxy functional groups. Its existence is noted in chemical databases, indicating its availability as a synthetic building block.

The research landscape is more developed for its structural analogues and isomers, which are explored for various applications, particularly in medicinal chemistry. The synthesis of substituted cyano- and methoxy-naphthalenes is a well-established area of organic chemistry. researchgate.netresearchgate.netrsc.org For example, recent studies have detailed the synthesis and biological evaluation of novel naphthalene derivatives containing cyano groups as potential anticancer agents. nih.gov The interest in such compounds stems from the predictable influence of the functional groups on molecular properties.

The logical next step in this field involves combining these functionalities to create novel structures like this compound for evaluation in drug discovery programs or as intermediates in the synthesis of more complex molecules. The properties of this compound can be inferred from its constituent parts: a rigid aromatic core, an electron-withdrawing group to modulate electronics and serve as a synthetic handle, and a fluorinated moiety to enhance metabolic stability and lipophilicity.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| This compound | 1261660-37-0 | C₁₂H₇F₂NO | 219.19 g/mol |

| 1-Cyano-5-(difluoromethyl)naphthalene | 1261586-64-4 | C₁₂H₇F₂N | 203.19 g/mol nih.gov |

| 1-(Difluoromethoxy)naphthalene-6-acetonitrile | 1261534-26-2 | C₁₃H₉F₂NO | 233.21 g/mol nih.gov |

| 1-Cyano-2-(difluoromethoxy)naphthalene | 1261488-48-5 | C₁₂H₇F₂NO | 219.19 g/mol |

Structure

3D Structure

Properties

Molecular Formula |

C12H7F2NO |

|---|---|

Molecular Weight |

219.19 g/mol |

IUPAC Name |

6-(difluoromethoxy)naphthalene-1-carbonitrile |

InChI |

InChI=1S/C12H7F2NO/c13-12(14)16-10-4-5-11-8(6-10)2-1-3-9(11)7-15/h1-6,12H |

InChI Key |

WBUMCBPUKABBCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)OC(F)F)C(=C1)C#N |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation Techniques in Naphthalene Chemistry

Advanced Nuclear Magnetic Resonance Spectroscopy for 1-Cyano-6-(difluoromethoxy)naphthalene

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information. While direct experimental data for this specific molecule is not widely published, a detailed analysis can be predicted based on the well-established principles of NMR and data from analogous compounds.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the six protons on the naphthalene (B1677914) ring and the single proton of the difluoromethoxy group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the cyano group and the electron-donating/withdrawing effects of the difluoromethoxy group. The cyano group is strongly anisotropic and deshields protons in its vicinity. The difluoromethoxy group's effect is more complex, involving both inductive withdrawal by the fluorine atoms and potential resonance donation from the oxygen lone pairs.

The proton of the -OCHF₂ group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JH-F). The aromatic region will display a complex pattern of doublets and doublets of doublets due to ortho and meta couplings between adjacent protons.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | ~7.5 - 7.7 | d | ³JH2-H3 ≈ 7.0-9.0 |

| H-3 | ~7.6 - 7.8 | t | ³JH3-H2 ≈ 7.0-9.0, ³JH3-H4 ≈ 7.0-9.0 |

| H-4 | ~8.0 - 8.2 | d | ³JH4-H3 ≈ 7.0-9.0 |

| H-5 | ~7.8 - 8.0 | d | ³JH5-H7 ≈ 8.0-9.0 |

| H-7 | ~7.3 - 7.5 | dd | ³JH7-H8 ≈ 8.0-9.0, ⁴JH7-H5 ≈ 1.0-2.0 |

| H-8 | ~7.9 - 8.1 | d | ³JH8-H7 ≈ 8.0-9.0 |

Note: These are estimated values. Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum will provide information on the carbon skeleton. The spectrum is expected to show 12 distinct signals: 10 for the naphthalene ring carbons, one for the cyano carbon, and one for the difluoromethoxy carbon. The chemical shifts are influenced by the substituents. The carbon attached to the cyano group (C-1) and the cyano carbon itself will have characteristic shifts. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). Other carbons in the ring will also exhibit smaller couplings to the fluorine atoms (ⁿJC-F).

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| C-1 | ~110 - 115 | s | - |

| C-2 | ~132 - 135 | s | - |

| C-3 | ~125 - 128 | s | - |

| C-4 | ~129 - 132 | s | - |

| C-4a | ~130 - 133 | s | - |

| C-5 | ~120 - 123 | d | ⁴JC5-F ≈ 1-3 |

| C-6 | ~150 - 155 | t | ²JC6-F ≈ 20-30 |

| C-7 | ~118 - 121 | d | ³JC7-F ≈ 4-6 |

| C-8 | ~130 - 133 | s | - |

| C-8a | ~133 - 136 | s | - |

| -CN | ~117 - 120 | s | - |

Note: These are estimated values. Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms of the -OCHF₂ group. This signal will be split into a doublet due to coupling with the geminal proton (²JF-H). The chemical shift will be characteristic of a difluoromethyl ether attached to an aromatic ring.

Expected ¹⁹F NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm, relative to CFCl₃) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|

Note: These are estimated values and can be influenced by solvent and experimental conditions.

Infrared and Raman Spectroscopic Characterization

The vibrational spectrum of this compound will be complex, featuring modes associated with the naphthalene ring, the cyano group, and the difluoromethoxy group. The naphthalene ring itself has 48 normal modes of vibration. aip.orgresearchgate.net The substitution pattern will influence the frequencies and intensities of these modes. Key expected vibrational modes include:

C≡N stretch: A strong, sharp band in the IR and Raman spectra.

C-H stretches: Aromatic C-H stretches and the C-H stretch of the -OCHF₂ group.

C-F stretches: Strong absorptions in the IR spectrum.

C-O stretches: Associated with the ether linkage.

Naphthalene ring modes: C=C stretching, ring breathing, and C-H bending vibrations. researchgate.net

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H stretch | 3050 - 3100 | Medium | Medium |

| Aliphatic C-H stretch (-OCHF₂) | 2980 - 3020 | Medium | Medium |

| C≡N stretch | 2220 - 2240 | Strong, Sharp | Strong, Sharp |

| Naphthalene Ring C=C stretches | 1580 - 1620, 1450 - 1520 | Medium to Strong | Strong |

| C-O-C asymmetric stretch | 1200 - 1280 | Strong | Weak |

| C-F stretches | 1000 - 1150 | Very Strong | Weak |

Note: These are general ranges. The exact frequencies will be specific to the molecule's structure and environment.

The characteristic vibrational frequencies allow for the unambiguous identification of the key functional groups in this compound.

Cyano Group (-C≡N): The most diagnostic peak is the C≡N stretching vibration, expected in the 2220-2240 cm⁻¹ region. spectroscopyonline.comjove.com Its presence as a sharp, strong band is a clear indicator of the nitrile functionality. Conjugation with the aromatic naphthalene ring typically shifts this frequency to a slightly lower wavenumber compared to aliphatic nitriles. spectroscopyonline.com

Difluoromethoxy Group (-OCHF₂): This group is identified by several key vibrations. The C-H stretch of the difluoromethyl group will appear around 3000 cm⁻¹. More importantly, the C-F stretching vibrations will give rise to very strong absorptions in the IR spectrum, typically in the 1000-1150 cm⁻¹ range. The asymmetric C-O-C stretching of the aryl ether linkage will also be present and strong in the IR, expected around 1200-1280 cm⁻¹.

Substituted Naphthalene Ring: The presence of the aromatic system is confirmed by aromatic C-H stretching vibrations above 3000 cm⁻¹, and a series of C=C stretching "ring modes" between 1450 and 1620 cm⁻¹. researchgate.net The pattern of strong C-H out-of-plane bending bands in the 750-900 cm⁻¹ region can provide information about the substitution pattern on the naphthalene rings.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, it would be expected that the molecular ion peak corresponding to its exact mass would be a key feature in its mass spectrum.

However, a comprehensive search of scientific literature and spectral databases did not yield any specific mass spectrometry data for this compound. In the absence of experimental data, a theoretical analysis can be performed.

| Theoretical Mass Data | Value |

| Molecular Formula | C₁₂H₇F₂NO |

| Exact Mass | 219.0496 u |

| Molecular Weight | 219.19 g/mol |

This table presents theoretical values calculated from the molecular formula of this compound.

Analysis of related compounds, such as other substituted naphthalenes, suggests that fragmentation would likely involve the loss of the difluoromethoxy group or the cyano group, leading to characteristic fragment ions. However, without experimental data, these projections remain speculative.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique would reveal precise bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not uncover any crystal structure data for this compound. The lack of such data means that the solid-state conformation, crystal packing, and any specific intermolecular interactions, such as hydrogen bonding or π-stacking, have not been experimentally determined.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the separation, purification, and purity assessment of organic compounds. The development of a robust chromatographic method for this compound would be a critical step in its synthesis and characterization.

Specific details on chromatographic conditions for this compound, such as the choice of stationary phase, mobile phase composition, and detection wavelength for HPLC, or the column type and temperature program for GC, are not available in the current body of scientific literature. While general methods for the analysis of naphthalene derivatives could be adapted, a validated method for this specific compound has not been reported.

Computational Chemistry and Theoretical Investigations of 1 Cyano 6 Difluoromethoxy Naphthalene

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

No published DFT studies specifically detailing the molecular geometry and electronic structure of 1-Cyano-6-(difluoromethoxy)naphthalene were found.

Geometry Optimization and Conformational Analysis

Information regarding the optimized geometry and conformational analysis of this compound is not available in the public scientific literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors

A frontier molecular orbital analysis, including the HOMO-LUMO energy gap and related reactivity descriptors for this compound, has not been reported in published research.

Electrostatic Potential Surfaces

There are no available studies that present or discuss the electrostatic potential surface of this compound.

Molecular Dynamics Simulations for Conformational Behavior and Interactions

No molecular dynamics simulations investigating the conformational behavior and intermolecular interactions of this compound have been found in the scientific literature.

Quantum Chemical Calculations of Spectroscopic Parameters

While quantum chemical methods are used to predict spectroscopic parameters researchgate.net, specific calculations for this compound are not documented in available research.

Reactivity and Transformation Pathways of 1 Cyano 6 Difluoromethoxy Naphthalene

Reactions of the Cyano Group

The cyano group is a versatile functional moiety that can undergo a variety of chemical transformations, providing pathways to other important functional groups such as amines, amides, and carboxylic acids.

The carbon atom of the cyano group in 1-Cyano-6-(difluoromethoxy)naphthalene is electrophilic and thus susceptible to attack by nucleophiles. This reaction typically involves the addition of the nucleophile across the carbon-nitrogen triple bond.

Organometallic Reagents: Strong nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile to form an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate yields a ketone, providing a method for carbon-carbon bond formation. For example, reaction with methylmagnesium bromide followed by hydrolysis would theoretically yield 1-acetyl-6-(difluoromethoxy)naphthalene.

Other Nucleophiles: Other nucleophiles, such as metal hydrides, can also add to the cyano group, which is the basis for its reduction (see section 5.1.2). The reaction of related naphthalene (B1677914) derivatives with the cyanide ion itself can lead to complex condensation products, underscoring the dual role of cyanide as both a functional group and a potential nucleophilic reagent. researchgate.netelsevierpure.com

The conversion of the cyano group to an aminomethyl group (-CH₂NH₂) is a synthetically valuable transformation. This reduction can be accomplished through several established methods, which are generally compatible with the robust difluoromethoxy group.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum(IV) oxide (PtO₂) are commonly employed under varying pressures and temperatures. This process is often considered a "green" chemical method.

Chemical Hydride Reduction: Powerful reducing agents, most notably Lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), are highly effective for the reduction of nitriles to primary amines. Borane-tetrahydrofuran complex (BH₃·THF) is another alternative that can be used for this transformation.

The table below summarizes common reagents used for the reduction of aromatic nitriles to their corresponding primary amines.

| Reagent | Typical Conditions | Product |

| H₂ / Raney Ni | Ethanol, NH₃, High Pressure, Heat | Primary Amine |

| H₂ / Pd/C | Methanol or Acetic Acid, RT | Primary Amine |

| LiAlH₄ | THF or Diethyl Ether, followed by H₂O quench | Primary Amine |

| BH₃·THF | THF, followed by acidic workup | Primary Amine |

Table 1: Common Reagents for the Reduction of Aromatic Nitriles.

The cyano group can be hydrolyzed to a primary amide or further to a carboxylic acid under aqueous acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Treatment with strong aqueous acids, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and heat will convert the nitrile group into a carboxylic acid group, yielding 6-(difluoromethoxy)naphthalene-1-carboxylic acid. The reaction proceeds through a carboxamide intermediate, 6-(difluoromethoxy)naphthalene-1-carboxamide. Under carefully controlled, milder conditions, it is sometimes possible to isolate the amide as the major product.

Base-Catalyzed Hydrolysis: Heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), also results in hydrolysis. This process initially forms the carboxylate salt, which upon acidic workup yields the final carboxylic acid. Similar to the acid-catalyzed route, the amide is an intermediate in this reaction. The difluoromethoxy group is generally stable under these conditions.

Transformations Involving the Difluoromethoxy Moiety

The difluoromethoxy group (-OCF₂H) is incorporated into molecules primarily to enhance metabolic stability and modify physicochemical properties like lipophilicity. rsc.orgnih.gov Its reactivity is limited compared to non-fluorinated analogues.

The OCF₂H group is characterized by its high stability, which stems from the strength of the carbon-fluorine bonds.

General Stability: The difluoromethoxy group is resistant to cleavage under many standard reaction conditions, including those used for the reduction and hydrolysis of the cyano group. It is significantly more stable than a simple methoxy (B1213986) group towards both acidic and basic conditions. nih.gov The C-H bond within the difluoromethoxy group is somewhat acidic and can act as a lipophilic hydrogen bond donor, a property that is of interest in medicinal chemistry. researchgate.netacs.org

Cleavage Mechanisms: While robust, cleavage of the Ar-O bond can be forced under harsh conditions. Strong Lewis acids may coordinate to the ether oxygen, facilitating cleavage. Nucleophilic aromatic substitution to displace the difluoromethoxy group is generally not feasible unless the ring is highly activated by other substituents. The most plausible cleavage mechanism under strongly acidic conditions would involve protonation of the ether oxygen, followed by either nucleophilic attack on the difluoromethyl carbon (unlikely due to the fluorine atoms) or cleavage to form a naphthalene-6-ol derivative. The formation of difluorocarbene from ArOCF₂H under certain basic conditions has been proposed, although this is more common in the synthetic direction (phenoxide reacting with difluorocarbene). nih.gov

The following table provides a qualitative comparison of the stability of various related functional groups.

| Functional Group | Stability to Acid | Stability to Base | Relative Lipophilicity |

| Methoxy (-OCH₃) | Moderate (cleavage with HBr/HI) | High | Low |

| Difluoromethoxy (-OCF₂H) | High | High | High |

| Trifluoromethoxy (-OCF₃) | Very High | Very High | Very High |

Table 2: Comparative Stability and Properties of Fluoroalkoxy Groups.

Direct chemical transformation of the fluorine atoms in the difluoromethoxy group is exceptionally challenging. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its homolytic or heterolytic cleavage difficult. ccspublishing.org.cn

Modern synthetic chemistry has made strides in C-F bond functionalization, particularly for trifluoromethyl (CF₃) groups. tcichemicals.com These reactions often rely on radical pathways, photoredox catalysis, or transition-metal-mediated processes to achieve selective defluorinative functionalization. ccspublishing.org.cn These methods typically require specific electronic properties or neighboring directing groups to facilitate the reaction.

For this compound, selectively reacting one C-F bond to yield, for instance, a monofluoromethoxy derivative, is not a reported transformation and would likely require the development of novel and highly specific catalytic systems. The high bond dissociation energy and the potential for over-reaction or decomposition present significant synthetic hurdles.

Electrophilic Aromatic Substitutions on the Naphthalene Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic systems. The regiochemical outcome of EAS on substituted naphthalenes is governed by the electronic effects of the existing substituents. nih.govwordpress.com For this compound, both substituents are deactivating, making the naphthalene system less reactive towards electrophiles than naphthalene itself.

The -CN group at C1 is a powerful deactivating group and a meta-director. It strongly deactivates the ring it is attached to (the 'A' ring), making electrophilic attack on this ring unfavorable. It will primarily direct incoming electrophiles to the C5 and C7 positions of the adjacent ring (the 'B' ring). The -OCHF₂ group at C6 is also deactivating due to the strong inductive effect of the fluorine atoms, but it is ortho-, para-directing. It deactivates the 'B' ring and would direct incoming electrophiles to the C5 and C7 positions.

Given these combined effects:

Ring A (C1-C4, C9-C10): Highly deactivated by the C1-cyano group. Substitution is unlikely to occur here.

Ring B (C5-C8, C9-C10): Deactivated by the C6-difluoromethoxy group, but less so than Ring A. This ring is the more probable site for electrophilic attack.

Both substituents direct incoming electrophiles to the C5 and C7 positions. Therefore, electrophilic substitution on this compound is predicted to yield a mixture of 5- and 7-substituted products. The precise ratio would depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role. Traditionally, electrophilic substitution on naphthalene favors the alpha-position (C1, C4, C5, C8) due to the formation of a more stable carbocation intermediate. wordpress.comcutm.ac.in In this case, the C5 and C7 positions are alpha- and beta-positions, respectively, relative to the ring fusion. The attack at C5 would likely be favored electronically.

Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Directing Influence of C1-CN | Directing Influence of C6-OCHF₂ | Predicted Outcome |

|---|---|---|---|

| 2, 3, 4 | Deactivated | - | Unfavorable |

| 5 | Meta-directing (Favorable) | Ortho-directing (Favorable) | Major Product |

| 7 | Meta-directing (Favorable) | Para-directing (Favorable) | Minor Product |

Metal-Catalyzed Coupling Reactions of Naphthalene Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to naphthalene derivatives. thieme-connect.comnih.gov For these reactions to be applied to this compound, a leaving group, typically a halide (Br, I) or a triflate (-OTf), would need to be present on the naphthalene ring. These reactions proceed via a catalytic cycle, often involving oxidative addition, transmetalation, and reductive elimination steps. sci-hub.se

Palladium catalysis is central to modern organic synthesis, enabling a wide array of cross-coupling reactions on naphthalene scaffolds. nih.gov

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide or triflate. A hypothetical halo-substituted this compound could be coupled with various aryl- or vinylboronic acids to introduce new carbon frameworks.

Stille Coupling: This involves the coupling of an organotin reagent with an organic halide. It is known for its tolerance of a wide variety of functional groups.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It would be a direct method to introduce alkynyl moieties onto the this compound skeleton.

Table of Representative Palladium-Catalyzed Cross-Coupling Reactions on Naphthalene Scaffolds

| Reaction Type | Naphthalene Substrate (Analogous) | Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Bromo-naphthalene sulfonamide | Arylboronic acid | Pd(OAc)₂, PPh₃, Na₂CO₃ | Aryl-naphthalene |

| Stille | 1-Naphthyl triflate | Organostannane | Pd(PPh₃)₄, LiCl | Aryl/Heteroaryl-naphthalene |

Nickel catalysts offer a cost-effective and sometimes uniquely reactive alternative to palladium for cross-coupling reactions. rsc.org Nickel-based systems are effective in C-H activation and can be used for the synthesis of highly substituted naphthalenes. rsc.orgresearchgate.net For instance, nickel-catalyzed benzannulation reactions of alkynes can construct substituted naphthalene rings. rsc.orgrsc.org In the context of a pre-formed this compound core, nickel catalysis would be particularly relevant for coupling reactions involving alkyl groups, where palladium can sometimes be less effective.

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. sci-hub.sewikipedia.org This reaction is a powerful method for C-C bond formation. A halo-substituted this compound could react with various alkenes to introduce vinyl groups or more complex side chains. Recent advancements have also enabled dearomative Heck reactions, where the naphthalene ring itself participates as the alkene, leading to complex spirocyclic structures. chinesechemsoc.orgresearchgate.netnih.gov

The general mechanism involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination and insertion of the alkene, β-hydride elimination, and regeneration of the catalyst. wikipedia.org

Photochemical and Thermal Transformations

The naphthalene ring system is known for its photochemical activity. Cyanonaphthalenes, in particular, have been studied for their photophysical properties and reactivity. acs.orgaip.org 1-Cyanonaphthalene is known to be relatively photostable, but at high photon energies, it can undergo fragmentation, with dominant loss of C₂H₂ or HCN. aip.org It can also participate in photochemical cycloaddition reactions with other molecules. aip.org The difluoromethoxy group is generally stable and unlikely to participate in direct photochemical reactions under standard UV irradiation. Therefore, this compound is expected to exhibit photochemical behavior dominated by the cyanonaphthalene chromophore, showing relative stability but with potential for fragmentation or bimolecular reactions under high-energy conditions. aip.orgresearchgate.net

Thermally, the naphthalene skeleton is very robust. Significant transformations, such as rearrangements or fragmentations, typically require very high temperatures (pyrolysis conditions). acs.org The substituents -CN and -OCHF₂ are also thermally stable. It is unlikely that this compound would undergo significant thermal transformation under typical laboratory conditions, short of decomposition at high temperatures. Thermally induced dehydro-aromatization reactions have been reported for naphthalenes, but these often require specific substrates and conditions, such as fusion to a porphyrin core. nih.gov

Oxidation and Reduction Chemistry of the Naphthalene System

The redox chemistry of naphthalene is well-established and is modulated by its substituents. numberanalytics.comresearchgate.net

Oxidation: Naphthalene can be oxidized to form naphthoquinones or, under more vigorous conditions, undergo oxidative cleavage to phthalic anhydride (B1165640) derivatives. numberanalytics.com The presence of deactivating groups like -CN and -OCHF₂ makes the naphthalene ring more resistant to oxidation compared to the parent molecule. If oxidation were to occur, it would likely happen on the ring that is less deactivated. However, selective oxidation of the naphthalene core without affecting the substituents would be challenging. In some cases, enzymatic or microbial oxidation can achieve selective hydroxylation or methyl group oxidation on substituted naphthalenes. nih.govrsc.orgresearchgate.net

Reduction: Naphthalene can be reduced to 1,4-dihydronaphthalene, 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin), or fully saturated decahydronaphthalene (B1670005) (decalin), depending on the reagents and conditions. huji.ac.ilchempedia.info The Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol) typically reduces one ring. The presence of the electron-withdrawing cyano group would facilitate the reduction of the ring to which it is attached (Ring A). Therefore, a Birch-type reduction of this compound is predicted to selectively reduce the cyano-substituted ring to yield a dihydronaphthalene derivative. Catalytic hydrogenation over metals like palladium, platinum, or nickel can lead to the formation of tetralin or decalin derivatives under more forcing conditions.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Naphthalene |

| 1-Naphthyl triflate |

| 1,4-Dihydronaphthalene |

| 1,2,3,4-Tetrahydronaphthalene (Tetralin) |

| Decahydronaphthalene (Decalin) |

| Phthalic anhydride |

| Iodo-azaboranaphthalene |

| Bromo-naphthalene sulfonamide |

Exploration of Advanced Chemical Applications and Material Science Relevance

Development of Chemical Sensors and Probes

There is no available scientific literature or research data on the development or use of 1-Cyano-6-(difluoromethoxy)naphthalene in the field of chemical sensors and probes.

While naphthalene (B1677914) derivatives are widely investigated as fluorescent probes due to their photophysical properties, no studies have been published that specifically characterize or utilize the fluorescence of this compound for sensor design. The influence of the cyano and difluoromethoxy substituents on the naphthalene core's emission properties, quantum yield, and sensitivity to analytes remains uninvestigated.

Consistent with the lack of fundamental studies on its sensing properties, there are no reports on the integration of this compound into chemo- or biosensor platforms. Research into its potential as a recognition element or a signal transducer in such systems has not been documented.

Contributions to Organic Electronics and Photovoltaic Materials

There is no published research detailing the synthesis, characterization, or application of this compound in organic electronics or photovoltaic materials. The potential utility of this compound as a semiconductor, emitter, or donor/acceptor material in such devices has not been explored in the scientific literature.

No studies are available that investigate the performance of this compound as a component in Organic Light-Emitting Diodes (OLEDs). Its potential role as an emissive layer, host material, or charge-transporting material has not been reported.

The application of this compound in the field of Organic Photovoltaics (OPVs) has not been documented in any research publications. There is no data on its viability as either a donor or an acceptor material in OPV devices.

Role in Supramolecular Chemistry and Host-Guest Interactions

There is a lack of scientific literature concerning the role of this compound in supramolecular chemistry. Studies on its ability to participate in host-guest interactions, self-assembly, or the formation of larger supramolecular architectures have not been published. The non-covalent interactions that might be directed by its specific functional groups have not been investigated.

Data Tables

Due to the absence of research findings for this compound in the specified areas, no data tables can be generated.

Design of Molecular Receptors

The design of molecular receptors relies on the principles of molecular recognition, where a host molecule selectively binds to a guest molecule. The aromatic system of this compound can participate in π-π stacking interactions, a key driving force in the recognition of aromatic guests. The cyano and difluoromethoxy groups can further refine these interactions through dipole-dipole forces and hydrogen bonding with complementary functional groups on a target guest molecule. Researchers can computationally model and synthesize derivatives of this compound to create tailored receptors for specific analytes.

Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into ordered structures. The planarity of the naphthalene core combined with the specific interactions mediated by the cyano and difluoromethoxy groups can guide the self-assembly of this compound into well-defined supramolecular architectures. The balance of attractive and repulsive forces between molecules dictates the final structure, which could range from simple dimers to complex, extended networks. The study of these processes is crucial for the bottom-up fabrication of novel materials with tailored optical or electronic properties.

Application in Phase Transfer Catalysis and Nanoreaction Chambers

While direct applications of this compound in phase transfer catalysis and nanoreaction chambers are not extensively documented, its structural motifs suggest potential utility. In phase transfer catalysis, molecules that can shuttle reagents between immiscible phases are employed. The lipophilic naphthalene core could facilitate the transport of polar species across a nonpolar barrier. Furthermore, self-assembled structures derived from this compound could, in principle, form nanoscale compartments, acting as nanoreaction chambers that can encapsulate reactants and influence reaction pathways and selectivity.

Design of Novel Scaffolds for Chemical Tool Development

The development of novel chemical tools for probing biological systems is a significant area of chemical research. The this compound structure can serve as a rigid scaffold for the attachment of various functional groups, leading to the generation of libraries of compounds for screening and optimization.

Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, aiming to understand how the chemical structure of a compound influences its biological activity. The naphthalene scaffold provides a defined three-dimensional framework. By systematically modifying the substituents on the naphthalene ring of this compound and assessing the impact on a specific biological target, researchers can derive valuable SAR data. For instance, the cyano group could be replaced with other electron-withdrawing groups, or the position of the difluoromethoxy group could be altered to probe the steric and electronic requirements of a biological binding pocket.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 1-Cyano-6-(difluoromethoxy)naphthalene, and how do directing groups influence regioselectivity?

- Methodology : Electrophilic aromatic substitution (EAS) is a common approach for naphthalene derivatives. The cyano group (-CN) acts as a meta-director, while difluoromethoxy (-OCF₂) is an ortho/para-director. Regioselectivity depends on reaction conditions (e.g., nitration with mixed acids as in nitronium ion generation ). For multi-substituted naphthalenes, sequential functionalization under controlled temperatures and catalysts (e.g., Lewis acids) is critical. Monitor reaction progress via TLC and HPLC, referencing protocols for analogous compounds like 1-fluoronaphthalene .

Q. How can spectroscopic techniques validate the purity and structure of this compound?

- Methodology :

- NMR : Use - and -NMR to confirm substituent positions. The difluoromethoxy group’s -NMR signal (~-80 to -100 ppm) distinguishes it from other fluorinated moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns. Compare with databases like NIST Chemistry WebBook for similar naphthalene derivatives .

- IR Spectroscopy : Identify characteristic stretches (e.g., -C≡N at ~2240 cm⁻¹, C-F at 1100–1250 cm⁻¹) .

Q. What key parameters should guide toxicological study design for this compound in animal models?

- Exposure Routes : Prioritize inhalation and oral administration, as these are common for naphthalene analogs .

- Endpoints : Assess hepatic, renal, and respiratory effects (Table B-1 ).

- Bias Mitigation : Randomize dose administration and conceal group allocation to minimize bias (Table C-7 ).

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo toxicity data for this compound be resolved?

- Methodology :

- Data Harmonization : Use systematic reviews (Table C-1 ) to evaluate study quality. Prioritize controlled exposure studies with low risk of bias (Table C-6 ).

- Mechanistic Studies : Compare metabolic activation pathways (e.g., cytochrome P450-mediated oxidation) across models. For naphthalene, species-specific differences in metabolite formation (e.g., 1,2-epoxide) explain toxicity variations .

- Dose-Response Modeling : Apply benchmark dose (BMD) analysis to reconcile discrepancies in NOAEL/LOAEL values .

Q. What methodologies predict the environmental partitioning and degradation of this compound?

- Methodology :

- Partition Coefficients : Estimate log (octanol-water) via computational tools (e.g., EPI Suite) to assess bioaccumulation potential. Analogous fluorinated naphthalenes show moderate hydrophobicity (log ~3.5–4.0) .

- Degradation Pathways : Conduct photolysis studies under UV light (λ=254 nm) to identify breakdown products. For difluoromethoxy groups, expect defluorination and hydroxylation .

- Emission Modeling : Adapt non-invasive quantification methods (e.g., headspace GC-MS) used for naphthalene emission rates in museum artifacts .

Q. What experimental approaches explore supramolecular or energy-transfer applications of this compound?

- Methodology :

- Host-Guest Chemistry : Test binding affinity with macrocycles (e.g., cyclodextrins, cucurbiturils) via fluorescence titration. Naphthalene diimides (NDIs) exhibit strong π-π interactions in supramolecular assemblies .

- Energy Transfer : Embed the compound in thin films or polymers. Use time-resolved spectroscopy (e.g., transient absorption) to measure Förster resonance energy transfer (FRET) efficiency .

- Electrochemical Analysis : Cyclic voltammetry (CV) evaluates redox behavior. Cyano groups enhance electron-withdrawing capacity, potentially stabilizing charge-transfer states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.